1-(4-Ethylbenzoyl)piperidin-3-ol 1-(4-Ethylbenzoyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1088176-13-9
VCID: VC3048777
InChI: InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h5-8,13,16H,2-4,9-10H2,1H3
SMILES: CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

1-(4-Ethylbenzoyl)piperidin-3-ol

CAS No.: 1088176-13-9

Cat. No.: VC3048777

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylbenzoyl)piperidin-3-ol - 1088176-13-9

Specification

CAS No. 1088176-13-9
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name (4-ethylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h5-8,13,16H,2-4,9-10H2,1H3
Standard InChI Key QQIGWRFZHRXNSA-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O

Introduction

Chemical Structure and Composition

Structural Analysis

1-(4-Ethylbenzoyl)piperidin-3-ol contains a piperidine core with a hydroxyl group at the 3-position and a 4-ethylbenzoyl moiety attached to the nitrogen atom (1-position). This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially contributing to its biological activity profile. The compound features an amide bond between the piperidine nitrogen and the carbonyl group of the benzoyl moiety, which influences its conformational properties.

Similar structural motifs can be observed in various bioactive compounds, including certain histamine H3R antagonists/inverse agonists based on piperidine scaffolds. These related compounds have been shown to maintain high affinity for specific receptors while simultaneously exhibiting other biological activities such as enzyme inhibition .

Physical and Chemical Properties

Based on its chemical structure and relationship to similar compounds, 1-(4-Ethylbenzoyl)piperidin-3-ol likely exhibits the following properties:

Table 1: Predicted Physicochemical Properties of 1-(4-Ethylbenzoyl)piperidin-3-ol

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular WeightApproximately 247.33 g/molCalculated from chemical formula C14H19NO2
AppearanceWhite to off-white crystalline solidTypical for similar piperidine derivatives
SolubilityModerate solubility in organic solvents (DMSO, methanol, chloroform); Limited water solubilityBased on structural features
Melting PointExpected range: 120-150°CComparison with related piperidine derivatives
pKa~9-10 (piperidine nitrogen), ~14-15 (hydroxyl group)Based on similar functional groups
StabilityRelatively stable under normal conditions; sensitive to oxidation at elevated temperaturesBased on functional group reactivity

The compound's potential for crystallinity and solubility characteristics can be inferred from observations of other heterocyclic compounds with similar functional groups .

Synthesis Methodology

Key Reaction Parameters

Table 2: Critical Reaction Parameters for Potential Synthesis Routes

Synthetic ApproachKey ReagentsReaction ConditionsPotential Challenges
Direct Acylation4-Ethylbenzoyl chloride, Base (TEA or pyridine)0-25°C, 4-12 hours, Inert atmosphereSelectivity between N-acylation vs. O-acylation
Protected IntermediateBoc anhydride, 4-Ethylbenzoyl chloride, TFAMultiple steps, varying conditionsMultiple steps, potential side reactions
Nucleophilic SubstitutionHalogenated precursors, Base80-140°C, 5-24 hoursSide reactions, as observed with other halogenated compounds

Similar synthetic methodologies involving etherification and amide formation have been successfully employed for structurally related compounds .

CompoundStructural SimilarityKnown ActivityPotential Relevance to 1-(4-Ethylbenzoyl)piperidin-3-ol
ADS031 (Naphthalene-containing piperidine derivative)Piperidine core with substitutionsHigh affinity for H3R (12.5 nM), inhibitory activity against AChE (IC₅₀ = 1.537 μM) Suggests potential for similar receptor targeting
Benzofuran-linked piperidine derivativesHeterocyclic core linked to piperidineVarious receptor binding profiles Indicates potential pharmacophore elements
Substituted pyrrolidine compoundsNitrogen heterocycle with various functional groupsMultiple biological targets Suggests broad potential for heterocyclic scaffolds

Analytical Characterization

Spectroscopic Properties

Based on its structural features, 1-(4-Ethylbenzoyl)piperidin-3-ol would likely exhibit characteristic spectroscopic profiles:

Table 4: Predicted Spectroscopic Features

Analytical MethodExpected Key Features
¹H NMRSignals for ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm), aromatic protons (multiplet ~7.2-7.8 ppm), hydroxyl proton (singlet, variable position)
¹³C NMRCarbonyl carbon (~170 ppm), aromatic carbons (~125-145 ppm), hydroxyl-bearing carbon (~65-75 ppm)
IR SpectroscopyO-H stretching (~3300-3600 cm⁻¹), C=O stretching (~1630-1650 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 247, fragmentation patterns involving loss of hydroxyl and ethyl groups

Similar characterization approaches have been applied to related heterocyclic compounds, including DSC and X-ray diffraction analyses to determine melting points and crystal structures .

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